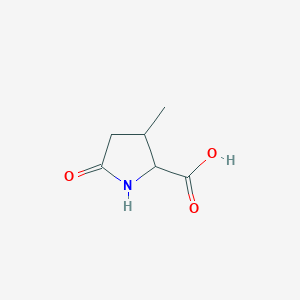

3-Methyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCPEJXLESDEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947329 | |

| Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-05-1 | |

| Record name | NSC83639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Phase-Transfer Catalysis

One of the most advanced and widely studied methods for preparing enantiomerically pure 3-methyl-5-oxopyrrolidine-2-carboxylic acid involves asymmetric phase-transfer-catalyzed alkylation of cyanopropanoate derivatives. This approach allows the establishment of the all-carbon stereogenic center at the 3-position with high enantioselectivity.

-

- Starting from a cyanopropanoate substrate, an asymmetric alkylation is performed using a chiral phase-transfer catalyst.

- The reaction proceeds under mild conditions, typically in biphasic solvent systems.

- The resulting alkylated intermediate undergoes cyclization to form the pyrrolidine ring.

- Final hydrolysis yields the target this compound with defined stereochemistry.

-

- High enantioselectivity and diastereoselectivity.

- Low catalyst loading required.

- Flexibility in solvent choice, with improved solubility in nonpolar solvents enhancing reaction efficiency.

Cyclization of Amino Acid Derivatives

Another classical approach involves the cyclization of substituted amino acid derivatives or related precursors:

-

- Starting from 2-methylenesuccinic acid or related dicarboxylic acids, reaction with amines under reflux conditions leads to ring closure forming the pyrrolidinone structure.

- Catalytic amounts of acids such as glacial acetic acid may be used to promote cyclization.

- Solvents like ethanol or isopropanol are commonly employed.

-

- Large-scale reactors with controlled temperature profiles ensure high yield and purity.

- Purification steps include recrystallization and chromatographic techniques to remove impurities.

- Reaction parameters such as stoichiometry, solvent choice, and temperature are optimized to improve yields, which can reach above 66% under ideal conditions.

-

- This method is versatile and allows the preparation of various substituted pyrrolidinones by changing the amine or acid components.

- The products serve as intermediates for pharmaceuticals and biologically active compounds.

Related Preparation Methodologies and Analogous Compounds

While direct preparation methods for this compound are somewhat specialized, insights can be drawn from related compounds such as 5-methylpyrazine-2-carboxylic acid, which share similar synthetic challenges involving cyclization and oxidation steps.

- For example, the preparation of 5-methylpyrazine-2-carboxylic acid involves:

Though chemically distinct, these multi-step processes illustrate the importance of controlled reaction conditions, oxidation states, and purification in synthesizing heterocyclic carboxylic acids.

Data Table: Summary of Preparation Methods

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, the following analytical methods are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^13C NMR to assign proton and carbon environments.

- Identification of lactam carbonyl (~170 ppm in ^13C NMR).

-

- Detection of characteristic C=O stretching vibrations (~1650–1750 cm⁻¹).

High-Performance Liquid Chromatography (HPLC):

- Quantitative purity analysis, often achieving >99% purity.

-

- Confirmation of molecular ion peaks consistent with molecular weight (143.14 g/mol).

Optical Rotation Measurements:

- To verify enantiomeric excess in asymmetric syntheses.

Research Findings and Practical Notes

- The asymmetric synthesis route offers superior control over stereochemistry, critical for pharmaceutical applications where enantiopurity affects biological activity.

- Cyclization methods provide a robust and scalable alternative but may require additional purification to achieve high enantiomeric purity.

- The use of phase-transfer catalysts and optimization of solvent systems can significantly improve reaction efficiency and product solubility.

- Industrial processes emphasize environmentally friendly conditions, solvent recycling, and waste treatment to minimize pollution.

- The compound’s role as an amino acid derivative makes it a valuable precursor for synthesizing neurotransmitter analogs and other bioactive molecules.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 undergoes selective oxidation under controlled conditions. For example:

-

Oxidative ring-opening : Treatment with hydrogen peroxide in acidic media cleaves the lactam ring, yielding γ-amino acids like 4-aminobutanoic acid derivatives .

-

Side-chain oxidation : The methyl group at position 3 can be oxidized to a carboxyl group using KMnO₄, forming 3-carboxy-5-oxopyrrolidine-2-carboxylic acid.

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols:

-

NaBH₄-mediated reduction : Produces 5-hydroxypyrrolidine derivatives with retained carboxylic acid functionality.

-

Catalytic hydrogenation : Using Pd/C under H₂ atmosphere reduces the ketone to a methylene group, yielding 3-methylpyrrolidine-2-carboxylic acid.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Condensation Reactions

The compound serves as a scaffold for heterocycle synthesis:

-

Pyrrole formation : Reacting hydrazide derivatives with hexane-2,5-dione in acetic acid yields 2,5-dimethylpyrrole conjugates (e.g., Compound 19 ) .

-

Schiff base formation : Condensation with aromatic aldehydes produces imine-linked derivatives showing antimicrobial activity .

Ring Functionalization

The lactam nitrogen undergoes alkylation/acylation:

-

N-Acylation : Treatment with acetic anhydride introduces acetyl groups, enhancing lipophilicity for drug design .

-

N-Alkylation : Reacting with methyl iodide in basic conditions forms quaternary ammonium salts.

Biological Activity Correlation

Specific modifications impact bioactivity:

| Derivative Structure | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Source |

|---|---|---|---|

| 3,5-Dichloro-phenyl conjugate | 64 (S. aureus) | 21.2 (A549 cells) | |

| 2,5-Dimethylpyrrole hybrid | >128 | 49.5 |

Industrial-Scale Considerations

Key parameters for bulk synthesis:

-

Oxidation optimization : CrO₃/H₂SO₄ system achieves 95% conversion at 60°C.

-

Purification : Recrystallization from ethanol/water mixtures yields >99% purity.

This reactivity profile establishes 3-methyl-5-oxopyrrolidine-2-carboxylic acid as a versatile building block for pharmaceuticals, agrochemicals, and materials science. Recent advances in catalytic asymmetric synthesis further enhance its utility in producing enantiomerically pure derivatives .

Scientific Research Applications

Pharmaceutical Development

3-Methyl-5-oxopyrrolidine-2-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound using A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin. This suggests potential for developing new anticancer drugs based on this compound .

Biochemical Research

This compound is extensively used in biochemical research to study enzyme activity and metabolic pathways. It aids researchers in understanding biological processes and developing therapeutic strategies.

Application in Enzyme Studies

Research has utilized this compound to investigate enzyme kinetics and interactions within metabolic pathways, contributing to the understanding of various diseases and the development of enzyme inhibitors .

Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength.

Material Improvement

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties, making it valuable for applications in manufacturing and materials science .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in the development of agrochemicals. It contributes to creating more effective pest control agents that are safer for the environment.

Development of Eco-Friendly Pesticides

Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical methods, aiding in the accurate quantification of related compounds in complex mixtures.

Standardization in Analytical Methods

This compound is employed as a reference standard in chromatographic techniques, ensuring accuracy and reliability in quantitative analyses across different scientific fields .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The structural diversity among 5-oxopyrrolidine derivatives arises from variations in substituents at positions 1, 2, 3, and the aromatic or heteroaromatic moieties appended to the core. Below is a comparative analysis of key analogs:

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Methyl group at N1, carboxylic acid at C3.

- CAS : 42346-68-8.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : 5-Chloro-2-hydroxyphenyl group at N1, carboxylic acid at C3.

- Synthesis : Prepared via reaction with 6 M HCl and H₂O₂, yielding derivatives with antioxidant properties .

1-Isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid

- Structure : Isobutyl at N1, phenyl at C2, carboxylic acid at C3.

- Physical Properties : Melting point 120.6–122.7°C; purified via Method B (DCM/MeOH with formic acid) .

- Synthesis : Multi-step synthesis involving parallel solution-phase approaches .

5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid

- Structure: Amino group at C5, methyl at C3, carboxylic acid at C2.

- Chirality : Three chiral centers; enantiopure (2R,3R,5R) configuration.

(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid

- Structure : 4-Chlorophenyl at C3, carboxylic acid at C2.

- Synthesis : Hydrogenation and acid hydrolysis steps yield 65% purified product with mp 191°C .

- Purity : >95% purity achieved via crystallization .

Physicochemical Properties

Biological Activity

3-Methyl-5-oxopyrrolidine-2-carboxylic acid (often referred to as 3-Methyl-5-oxopyrrolidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a chiral compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is , and it has been studied for its potential therapeutic applications due to its structural versatility and biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-Methyl-5-oxopyrrolidine exhibit notable anticancer properties. Research utilizing the A549 human lung adenocarcinoma cell line has shown that various derivatives can significantly reduce cell viability, indicating their potential as anticancer agents.

Key Findings:

- Structure-Dependent Activity : Compounds derived from 3-Methyl-5-oxopyrrolidine displayed structure-dependent anticancer activity. For instance, modifications with different substituents resulted in varying degrees of cytotoxicity against A549 cells .

- Cytotoxicity Assays : In an MTT assay, certain derivatives reduced A549 cell viability by up to 36% at concentrations comparable to standard chemotherapeutics like cisplatin . The presence of specific substituents, such as halogens or nitro groups, enhanced the anticancer efficacy significantly.

| Compound | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| 3-Methyl-5-oxopyrrolidine (base) | 63.4% | Not determined |

| 3,5-Dichloro derivative | 21.2% | Not determined |

| 5-Nitro derivative | 49.5% | Not determined |

Antimicrobial Activity

In addition to its anticancer properties, 3-Methyl-5-oxopyrrolidine derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

- Pathogen Targeting : The antimicrobial efficacy was tested against clinically significant strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited selective activity against these pathogens, highlighting their potential in treating infections caused by resistant strains .

- Mechanism of Action : The proposed mechanisms include interference with bacterial cell wall synthesis and disruption of cellular metabolism, although further studies are required to elucidate the exact pathways involved .

Case Studies

- A549 Cell Line Study : A study assessed the cytotoxic effects of various derivatives on A549 cells, revealing that certain modifications led to a significant decrease in cell viability compared to untreated controls. For example, the introduction of a nitro group resulted in a marked increase in cytotoxicity .

- Antimicrobial Screening : Another investigation screened several derivatives against multidrug-resistant Staphylococcus aureus. The findings indicated that some compounds had potent activity against strains resistant to commonly used antibiotics .

Q & A

Basic Synthesis and Purification

Q: What are the key steps for synthesizing 3-methyl-5-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions influence yield? A: A multi-step synthesis approach involves cyclocondensation of substituted amines with itaconic acid derivatives under reflux in aqueous or alcoholic media. For example, reacting 2-amino-4-methylphenol with itaconic acid yields a pyrrolidinone scaffold, followed by acid-catalyzed esterification (e.g., using methanol/H₂SO₄) to introduce the methyl ester group. Purification typically involves alkaline dissolution (5% NaOH) and acid precipitation (pH 2) to isolate the carboxylic acid derivative . Reaction temperature, solvent polarity, and catalyst choice critically impact diastereoselectivity and yield.

Structural Confirmation

Q: Which analytical methods are most reliable for confirming the stereochemistry and molecular conformation of this compound derivatives? A: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, where crystal structures confirmed the (2R*,3R*) configuration . Complementary techniques include:

- ¹H/¹³C NMR : Chemical shifts for the pyrrolidinone ring protons (δ 2.5–4.5 ppm) and carbonyl carbons (δ ~170–180 ppm) help assign substituent positions.

- FT-IR : Stretching bands at ~1650–1750 cm⁻¹ confirm lactam (C=O) and carboxylic acid (O-H) functionalities .

Advanced Diastereoselective Synthesis

Q: How can diastereoselectivity be optimized in the synthesis of 3-methyl-5-oxopyrrolidine-2-carboxylate derivatives? A: Neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides with aryl/pyridyl substituents achieves high diastereoselectivity. For example, using chiral auxiliaries or Lewis acids (e.g., ZnCl₂) during cyclization can enhance the (2R*,3R*) configuration. Reaction monitoring via TLC or HPLC ensures minimal racemization .

Biological Activity Evaluation

Q: What methodological frameworks are recommended for evaluating the pharmacological potential of this compound derivatives? A: Derivatives should be screened for:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Antioxidant capacity : DPPH radical scavenging assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Structure-activity relationships (SARs) can be established by modifying the aryl/hydrazide moieties, as seen in related pyrrolidinone studies .

Handling Data Contradictions

Q: How should researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes for this compound? A: Contradictions often arise from variations in:

- Reagent purity : Use ≥95% pure starting materials (e.g., confirmed by GC/HPLC) to minimize side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor different transition states versus protic solvents (e.g., MeOH).

- Analytical calibration : Validate NMR/X-ray data against known standards (e.g., Cambridge Structural Database entries) .

Functionalization Strategies

Q: What strategies enable regioselective functionalization of the pyrrolidinone ring for drug discovery applications? A: Key approaches include:

- Esterification/hydrazide formation : Reacting the carboxylic acid with hydrazine monohydrate in isopropanol yields carbohydrazides, which can undergo condensation with aldehydes/ketones .

- Aryl coupling : Suzuki-Miyaura cross-coupling at the 3-position introduces bioactive aryl/pyridyl groups .

Stability and Storage

Q: What storage conditions are optimal for maintaining the stability of this compound? A: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilized powders are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Computational Modeling

Q: How can computational methods aid in predicting the reactivity or binding affinity of derivatives? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization reactions. Molecular docking (AutoDock Vina) predicts interactions with biological targets like microtubules or viral proteases .

Scale-Up Challenges

Q: What are critical considerations when scaling up the synthesis from milligram to gram quantities? A: Key factors include:

- Heat management : Use jacketed reactors for exothermic steps (e.g., esterification).

- Purification efficiency : Replace column chromatography with recrystallization or centrifugal partition chromatography .

Regulatory Compliance

Q: How should researchers document synthetic protocols for regulatory submissions? A: Follow ICH Q11 guidelines, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.